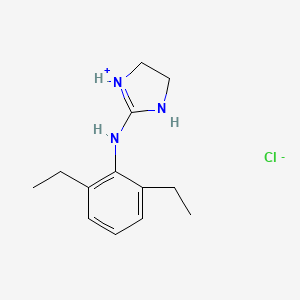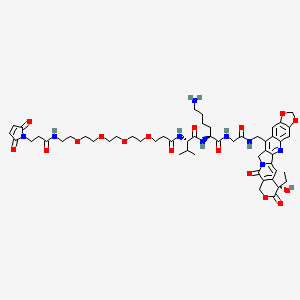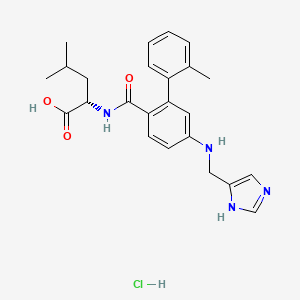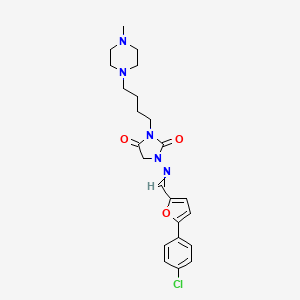
2-(2,6-Diethylphenylamino)-2-imidazoline hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves complex multi-step processes. For instance, 2,6-Dimethylaniline (2,6-DMA) is a key starting material used in the synthesis of many classes of drugs, such as anesthetics . A method for producing 2,6-diethyl-N-(2-propoxyethyl)phenylamine, a pretilachlor intermediate, has been disclosed .Chemical Reactions Analysis
Chemical reactions involving related compounds like 2,6-DMA have been studied. For example, 2,6-DMA and its isomers were separated using a reverse-phase ultra-performance liquid chromatographic (UPLC) method . Another study discussed the synthesis and therapeutic potential of imidazole-containing compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied. For instance, 2,6-dimethylaniline is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación
Neurophysiological Effects : ST91 potently suppresses glibenclamide-sensitive K+ currents in Xenopus oocytes, indicating its potential for neurological research and applications (Sakuta & Okamoto, 1994).
Behavioral Studies : High doses of this compound have been shown to induce aggressive behavior in mice, with neuroleptic agents effective in antagonizing this behavior. This finding is significant for understanding the behavioral effects of the compound (Morpurgo, 1968).
Cardiovascular Research : The compound has been studied for its effects on blood pressure and heart rate. For example, it shows a dose-dependent decrease in blood pressure and a reduction in the carotid occlusion reflex when infused into cats' vertebral artery (Sattler & van Zwieten, 1967). Additionally, it has been found to reduce resting heart rate and blood pressure during exercise in humans (Saunamäki, 1974).
Mechanism of Action in Hypertension : Studies have indicated that ST91 and related compounds have a specific inhibitory effect on sympathetic cardiovascular centers, leading to lowered blood pressure, cardiac output, and heart rate. This action is likely mediated through the central nervous system (Kobinger & Walland, 1967).
Antihypertensive Properties : Its use as an antihypertensive agent has been widely studied, showing its effectiveness in reducing blood pressure and heart rate. For instance, ST 155, another form of this compound, is a potent inhibitor of the spontaneous sympathetic center in the brain stem, affecting blood pressure and sympathetic discharges (Schmitt et al., 1968).
Side Effects and Drug Interaction : It is known to cause dryness of the mouth as a side effect due to its action in the central nervous system, particularly by inhibiting salivation (Rand, Rush, & Wilson, 1969).
Chemical Synthesis and Modification : Research has also explored the synthesis and modification of this compound. For example, creating Clofelin analogs with difluoromethoxy groups that decrease toxicity and increase hypotensive action (Yagupolskiy, Fialkov, & Tarasova, 2006).
Pharmacological Applications : The compound has been part of clinical observations in treating hypertension, showing its effectiveness without causing orthostatic hypotension and comparing favorably with other antihypertensive medications (Smet et al., 1969).
Other Medical Uses : It has shown potential in reducing sympathetic activity, which may be significant for managing conditions like hypertension by affecting renin and aldosterone production (Hökfelt, Hedeland, & Dymling, 1970).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
ST 91, also known as “St 91-Cl” or “2-(2,6-Diethylphenylamino)-2-imidazoline hydrochloride”, primarily targets α2-adrenoceptors . These receptors are part of the adrenergic receptor family and play a crucial role in the nervous system, particularly in the regulation of neurotransmitter release.
Mode of Action
ST 91 acts as an agonist of α2-adrenoceptors . It binds to these receptors, triggering a response that leads to a decrease in neurotransmitter release. This action is distinct from other analgesics such as morphine . ST 91 displays a 120-fold selectivity for α2 receptors over α1 receptors and acts predominantly at non-α2A-adrenoceptors, which may be of the α2C subtype .
Biochemical Pathways
The primary biochemical pathway affected by ST 91 involves the α2-adrenoceptors . When ST 91 binds to these receptors, it inhibits the release of neurotransmitters, leading to potent analgesia . This action is distinct from that of morphine, suggesting that ST 91 may operate through a mechanism postsynaptic to primary afferent terminals .
Result of Action
The primary result of ST 91’s action is analgesia , or pain relief . This is achieved through its agonistic action on α2-adrenoceptors, leading to a decrease in neurotransmitter release . In animal models, intrathecal administration of ST 91 has been shown to dose-dependently reduce pain-related behavior .
Propiedades
IUPAC Name |
N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-3-ium-2-amine;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3.ClH/c1-3-10-6-5-7-11(4-2)12(10)16-13-14-8-9-15-13;/h5-7H,3-4,8-9H2,1-2H3,(H2,14,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRWFGBEDNTMEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC2=[NH+]CCN2.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4751-48-8 (Parent) | |
| Record name | ST 91 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004749615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
253.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4749-61-5 | |
| Record name | 1H-Imidazol-2-amine, N-(2,6-diethylphenyl)-4,5-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4749-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ST 91 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004749615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3R,3aR,5R,6aR,7R)-7-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B8193200.png)

![tert-butyl (1R,5S)-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B8193212.png)






![[[1-(4-Bromophenyl)ethylamino]-(2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methyl]phosphonic acid](/img/structure/B8193263.png)

![2-[[6-[[17-[5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8193282.png)
![10-[4-Hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B8193293.png)